Decane-1,10-diyl dicarbonochloridate

Hydrolysis kinetics Interfacial polycondensation Reaction control

Decane-1,10-diyl dicarbonochloridate (CAS 56757-75-6), also designated as 1,10-decanediyl bis(chloroformate) or carbonochloridic acid C,C'-1,10-decanediyl ester , is a linear aliphatic bis-chloroformate with molecular formula C₁₂H₂₀Cl₂O₄ and molecular weight 299.19 g/mol. It bears two terminal chloroformate (–O–CO–Cl) functional groups at each end of a saturated C10 hydrocarbon chain.

Molecular Formula C12H20Cl2O4
Molecular Weight 299.19 g/mol
CAS No. 56757-75-6
Cat. No. B14626725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecane-1,10-diyl dicarbonochloridate
CAS56757-75-6
Molecular FormulaC12H20Cl2O4
Molecular Weight299.19 g/mol
Structural Identifiers
SMILESC(CCCCCOC(=O)Cl)CCCCOC(=O)Cl
InChIInChI=1S/C12H20Cl2O4/c13-11(15)17-9-7-5-3-1-2-4-6-8-10-18-12(14)16/h1-10H2
InChIKeyPHSFDGSQPPVUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decane-1,10-diyl Dicarbonochloridate (CAS 56757-75-6): A C10 Bis-Chloroformate Crosslinker and Polymer Building Block


Decane-1,10-diyl dicarbonochloridate (CAS 56757-75-6), also designated as 1,10-decanediyl bis(chloroformate) or carbonochloridic acid C,C'-1,10-decanediyl ester , is a linear aliphatic bis-chloroformate with molecular formula C₁₂H₂₀Cl₂O₄ and molecular weight 299.19 g/mol [1]. It bears two terminal chloroformate (–O–CO–Cl) functional groups at each end of a saturated C10 hydrocarbon chain . Unlike the structurally analogous sebacoyl chloride (a C10 di-acyl chloride with –CO–Cl groups directly bonded to carbon), this compound belongs to the chloroformate ester class, which exhibits fundamentally distinct hydrolysis kinetics and reaction selectivity profiles [2]. Its physical properties include a density of 1.167 g/cm³, a boiling point of 353.7 °C at 760 mmHg, a flash point of 126.8 °C, and a refractive index of 1.465 [1].

Why Sebacoyl Chloride or Shorter-Chain Bis-Chloroformates Cannot Substitute Decane-1,10-diyl Dicarbonochloridate in Demanding Polymer Architectures


Simple interchange with sebacoyl chloride (decanedioyl dichloride, CAS 111-19-3) is chemically invalid because the two compounds belong to different electrophilic classes: acyl chlorides hydrolyze significantly faster than chloroformate esters due to reduced initial-state conjugation in the latter [1]. This difference in water sensitivity directly impacts reaction control during interfacial polycondensation [2]. Likewise, substitution with shorter-chain bis-chloroformates such as hexane-1,6-diyl dicarbonochloridate (CAS 2916-20-3, C6 spacer) produces polyurethanes with substantially different mechanical profiles: 1,6-hexanediol-based polycarbonate-polyurethanes exhibit high 100% modulus and low flexibility, whereas 1,10-decanediol-based analogs deliver low modulus and high tensile strength [3]. The C10 spacer also enables hard-segment crystallinity in non-isocyanate poly(ether urethanes), a property absent in butanediol-based (C4) systems that directly governs ultimate tensile strength [4].

Quantitative Differentiation Evidence for Decane-1,10-diyl Dicarbonochloridate Against Closest Analogs


Hydrolysis Rate: Chloroformate vs. Acyl Chloride – Slower Solvolysis Enables Superior Interfacial Polycondensation Control

Decane-1,10-diyl dicarbonochloridate possesses chloroformate (–O–CO–Cl) terminal groups rather than the acyl chloride (–CO–Cl) groups of sebacoyl chloride (CAS 111-19-3). A foundational kinetic study by Queen demonstrated that alkyl chloroformate esters undergo solvolysis much more slowly than acyl chlorides, attributed to increased initial-state conjugation that stabilizes the ground state relative to the hydrolysis transition state [1]. This mechanistic distinction is experimentally manifested in interfacial polycondensation systems, where the slower hydrolysis of bischloroformates permits the preparation of high-molecular-weight polyurethanes that cannot be synthesized via the diisocyanate-glycol route, as established by Wittbecker and Katz [2].

Hydrolysis kinetics Interfacial polycondensation Reaction control

Polyurethane Mechanical Profile: C10 Spacer Delivers Low Modulus + High Tensile Strength vs. C6 Spacer's High Modulus + Low Flexibility

Polyurethanes synthesized from 1,10-decanediol-derived polycarbonate macrodiols exhibit a mechanical property profile that is qualitatively inverted relative to the 1,6-hexanediol benchmark. In a systematic study by the Adhesion Society of Japan, the 1,6-hexanediol polycarbonate-based PU displayed high 100% modulus and low flexibility, whereas the 1,10-decanediol polycarbonate-based PU exhibited low modulus and high tensile strength [1]. Semi-empirical molecular orbital (PM6) calculations attributed this to stronger hydrogen-bonding interactions between urethane moieties in the decanediol-based system, with the stabilization energy ranking: 1,10-decanediol PU > 1,6-hexanediol PU > 3-methyl-1,5-pentanediol PU [1].

Polyurethane elastomers Polycarbonate diols Structure-property relationships

Boiling Point Elevation: +133.7 °C Over Sebacoyl Chloride Enables Higher-Temperature Processing Routes

Decane-1,10-diyl dicarbonochloridate exhibits a boiling point of 353.7 °C at 760 mmHg (density 1.167 g/cm³), which is 133.7 °C higher than that of sebacoyl chloride (220 °C at 760 mmHg, density 1.12 g/cm³) and 75.2 °C higher than that of hexane-1,6-diyl dicarbonochloridate (278.5 °C at 760 mmHg, density 1.277 g/cm³) [1][2]. The substantially elevated boiling point reflects the higher molecular weight (299.19 vs. 239.14 vs. 243.08 g/mol) and the presence of two oxygen atoms in the chloroformate linkages, which increase intermolecular dipole interactions relative to the all-carbon backbone of sebacoyl chloride .

Physical properties Thermal processing Distillation purification

Hard-Segment Crystallinity in Non-Isocyanate Polyurethanes: Decanediol Enables Crystallization Where Butanediol Fails

In a non-isocyanate route to poly(ether urethanes) (PEU), Shen et al. systematically compared hard segments derived from butanediol (C4), hexanediol (C6), octanediol (C8), and decanediol (C10) [1]. When butanediol was used, the resulting PEU hard segment was unable to crystallize, and the material exhibited the lowest tensile strength and modulus of elasticity among all tested diols. In contrast, when longer octanediol or decanediol was applied, the hard segments became crystallizable, and the PEU possessed substantially higher tensile strength [1]. This crystallization-driven mechanical enhancement is directly linked to the carbon chain length of the diol precursor—and by extension to the spacer length of the corresponding bis-chloroformate monomer.

Non-isocyanate polyurethane Hard segment crystallization Tensile strength

Thermal Decomposition to 1,10-Dichlorodecane: Catalytic Route at 0.01 mol% Catalyst Loading with Run-Away Risk Mitigation

Decane-1,10-diyl dicarbonochloridate can be catalytically decomposed to 1,10-dichlorodecane using hexabutylguanidinium chloride at only 0.01 mol% catalyst loading via a semicontinuous process designed to diminish thermal run-away risk [1]. This decomposition pathway is general across bischloroformates of different carbon chain lengths and proceeds with high yield and purity [1]. The underlying SN2 mechanism, elucidated for alkyl chloroformates by the same research group, produces chlorides with low alkene formation [2]. This contrasts with sebacoyl chloride, which requires different chemistries for conversion to alkyl chlorides and does not share this specific mild catalytic decomposition route.

Catalytic decomposition Alkyl chloride synthesis Process safety

High-Value Application Scenarios Where Decane-1,10-diyl Dicarbonochloridate (CAS 56757-75-6) Provides a Verifiable Advantage


Non-Isocyanate Polyurethane (NIPU) Elastomers Requiring Crystallizable Hard Segments for High Tensile Strength

The decanediol-based (C10) architecture is the first in the homologous diol series to reliably induce hard-segment crystallinity in non-isocyanate poly(ether urethanes), directly enabling higher tensile strength compared to butanediol (C4) and hexanediol (C6) analogs [1]. Researchers developing isocyanate-free polyurethane elastomers for biomedical, coating, or elastomer applications should select the C10 bis-chloroformate when mechanical performance parity with conventional isocyanate-based PUs is required but isocyanate toxicity must be avoided [1].

High-Modulus, Low-Flexibility Polycarbonate-Polyurethane Formulations Where C6 Spacer Performance Is Inadequate

For applications demanding the inverse mechanical profile of standard 1,6-hexanediol-based polyurethanes—specifically low modulus with high tensile strength—the C10 bis-chloroformate provides a verified alternative based on direct comparative polycarbonate-diol PU studies [1]. This property inversion is underpinned by stronger inter-chain hydrogen bonding, as quantified by PM6 semi-empirical calculations [1].

Interfacial Polycondensation Processes Requiring Extended Reaction Windows and Moisture Tolerance

The inherently slower hydrolysis rate of chloroformate esters relative to acyl chlorides [1] enables the preparation of high-molecular-weight polyurethanes via interfacial polycondensation that are inaccessible through diisocyanate chemistry [2]. Decane-1,10-diyl dicarbonochloridate is therefore the monomer of choice when the polymerization must be conducted under ambient humidity or in aqueous-organic biphasic systems where sebacoyl chloride would hydrolyze prematurely and limit molecular weight build-up [2].

Safe Catalytic Generation of 1,10-Dichlorodecane via Mild Decomposition with 0.01 mol% Guanidinium Catalyst

When 1,10-dichlorodecane is needed as a synthetic intermediate with stringent purity requirements, the bis-chloroformate precursor enables a catalytic decomposition at merely 0.01 mol% hexabutylguanidinium chloride loading, using a semicontinuous process that intrinsically limits thermal run-away risk [1]. This route is unavailable from sebacoyl chloride and offers a distinct safety advantage over direct chlorination or thermal decomposition alternatives [1].

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